Home > Products > Screening Compounds P22950 > alpha-2,3-sialyltransferase-IN-1
alpha-2,3-sialyltransferase-IN-1 - 881179-06-2

alpha-2,3-sialyltransferase-IN-1

Catalog Number: EVT-2509324
CAS Number: 881179-06-2
Molecular Formula: C28H45NO6
Molecular Weight: 491.669
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-2,3-sialyltransferases are classified as glycosyltransferases, specifically within the family of enzymes that catalyze the transfer of sialic acid residues from nucleotide sugars to glycoconjugates. These enzymes are categorized into different families based on their sequence homology and substrate specificity. Alpha-2,3-sialyltransferase-IN-1 is primarily derived from Pasteurella multocida and Pasteurella dagmatis, which exhibit distinct enzymatic properties and substrate preferences .

Synthesis Analysis

The synthesis of alpha-2,3-sialyltransferase-IN-1 typically involves recombinant DNA technology. The genes encoding the enzyme are cloned into expression vectors and transformed into suitable host cells, such as Escherichia coli.

Key Steps in Synthesis:

  1. Gene Cloning: The gene encoding alpha-2,3-sialyltransferase is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into E. coli cells, which are then cultured under controlled conditions.
  3. Induction: Protein expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG) at specific temperatures (usually around 20°C) for optimal yield.
  4. Purification: The enzyme is purified using affinity chromatography techniques, often involving nickel-nitrilotriacetic acid columns due to His-tagged proteins .
Molecular Structure Analysis

Alpha-2,3-sialyltransferase-IN-1 exhibits a characteristic glycosyltransferase fold that comprises two Rossmann-like domains with a cleft that houses the active site. Structural studies reveal that this enzyme undergoes conformational changes upon substrate binding, which are essential for its catalytic activity.

Structural Features:

  • Molecular Weight: Approximately 47 kDa for the functional monomer.
  • Active Site: The active site architecture allows for the accommodation of sialic acid donors and acceptors, facilitating the transfer reaction.
  • Conformational Flexibility: The enzyme demonstrates significant flexibility in its active site region, which is crucial for its catalytic promiscuity .
Chemical Reactions Analysis

The primary reaction catalyzed by alpha-2,3-sialyltransferase-IN-1 involves the transfer of sialic acid from cytidine monophosphate-N-acetylneuraminic acid to lactose or other glycan acceptors.

Key Reaction Parameters:

  1. Substrates: Common substrates include cytidine monophosphate-N-acetylneuraminic acid and lactose.
  2. Reaction Conditions: Typically performed at 37°C in buffered solutions with varying concentrations of substrates to optimize yield.
  3. Kinetic Analysis: Kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) are determined using high-performance liquid chromatography to analyze product formation .
Mechanism of Action

The mechanism of action for alpha-2,3-sialyltransferase-IN-1 involves several key steps:

  1. Substrate Binding: The enzyme binds to both the donor (cytidine monophosphate-N-acetylneuraminic acid) and acceptor (lactose) substrates.
  2. Nucleophilic Attack: A nucleophilic attack occurs at the anomeric carbon of the acceptor substrate by the hydroxyl group on the sialic acid.
  3. Product Release: After the transfer of the sialic acid moiety, the product is released from the enzyme, regenerating its active form for subsequent catalytic cycles .
Physical and Chemical Properties Analysis

Alpha-2,3-sialyltransferase-IN-1 possesses several notable physical and chemical properties:

Applications

Alpha-2,3-sialyltransferase-IN-1 has several scientific applications:

  1. Biotechnology: Used in glycoengineering to produce sialylated glycoconjugates for therapeutic purposes.
  2. Pharmaceuticals: Potential application in drug development targeting sialic acid pathways in diseases such as cancer and viral infections.
  3. Diagnostics: Utilized in assays to detect sialylated biomarkers associated with various diseases .
Introduction to Alpha-2,3-Sialyltransferase (ST3Gal) and Its Inhibitors

Role of ST3Gal in Glycosylation and Cellular Signaling Pathways

Alpha-2,3-sialyltransferases (ST3Gal) constitute a family of enzymes that catalyze the transfer of sialic acid from cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) to terminal galactose residues on glycoproteins and glycolipids via α2,3-linkages. This post-translational modification generates sialoglycans, which serve as critical ligands for cell adhesion molecules, receptors, and immunomodulatory proteins [4]. Six isoforms (ST3Gal1–6) exist in humans, each exhibiting distinct substrate specificities:

  • ST3Gal1 preferentially sialylates core-1 O-glycans (Galβ1,3GalNAc-) on mucins and glycoproteins.
  • ST3Gal4 acts on both type-2 lactosamine (Galβ1,4GlcNAc-) and ganglioside precursors [1] [3].
  • ST3Gal6 modifies type-2 lactosamine structures, influencing sialyl-Lewis X biosynthesis [3].

These enzymes localize to the Golgi apparatus, where they orchestrate the terminal sialylation of glycoconjugates. The resulting sialoglycans regulate essential biological processes:

  • Immune Cell Trafficking: ST3Gal4-mediated synthesis of sialyl-Lewis X epitopes on selectin ligands facilitates leukocyte rolling and adhesion to endothelial cells during inflammation [1] [8].
  • Receptor Activation: Sialylation by ST3Gal1 modulates integrin clustering and signaling. For example, ST3Gal1-mediated glycosylation of β1-integrin alters focal adhesion kinase phosphorylation, impacting cancer cell motility [10].
  • Oncogenic Signaling: In intrahepatic cholangiocarcinoma, ST3Gal1 sialylates neuropilin-1, enhancing its binding to epidermal growth factor receptor and activating downstream mitogen-activated protein kinase pathways [9] [10].

Table 1: ST3Gal Isoforms and Their Biological Functions

IsoformPrimary SubstratesKey Biological RolesAssociated Pathologies
ST3Gal1Core-1 O-glycansT-cell apoptosis regulation; Siglec ligand synthesisProstate cancer; Cholangiocarcinoma
ST3Gal4Type-2 lactosamine; GangliosidesSialyl-Lewis X biosynthesis; Leukocyte rollingEpilepsy; Metabolic disorders
ST3Gal6Type-2 lactosamineSialyl-Lewis X synthesis; Ganglioside modificationMultiple myeloma; Immune evasion

Genetic ablation studies highlight their physiological significance: ST3Gal4-knockout mice exhibit dysregulated alkaline phosphatase activity and altered fear-related behaviors, implicating thalamic sialoglycans in neural-metabolic crosstalk [8].

ST3Gal1 as a Therapeutic Target in Pathological Sialylation

Aberrant ST3Gal1 overexpression drives pathogenesis in multiple diseases through hypersialylation:

  • Cancer Immune Evasion: In prostate adenocarcinoma, ST3Gal1 synthesizes α2,3-linked sialoglycans that bind Siglec-7 and Siglec-9 receptors on myeloid cells. This interaction suppresses macrophage-mediated tumor clearance and correlates with androgen receptor antagonism resistance. Enzalutamide-treated prostate tumors show 2-fold increased ST3Gal1 expression and subsequent Siglec ligand upregulation [6].
  • Metastasis Promotion: ST3Gal1-mediated sialylation of neuropilin-1 in breast cancer stabilizes its complex with epidermal growth factor receptor, amplifying epidermal growth factor receptor-dependent calpain-2 activation. This enhances cytoskeletal remodeling and cell migration, reducing distant metastasis-free survival in ST3Gal1-high patients (p = 0.0003) [10].
  • Impaired T-cell Immunotherapy: In chimeric antigen receptor T-cell therapy, ST3Gal1 hypersialylates CD18 (β2-integrin), disrupting lymphocyte function-associated antigen-1 recycling. This causes nonspecific sequestration of T-cells in lungs and diminishes tumor homing [2] [5].

Supporting Evidence from Clinical and Genomic Studies

  • Genome-wide association studies link ST3GAL1 amplifications with poor prognosis: 20% of castration-resistant prostate cancer patients harbor ST3GAL1 copy number gains, correlating with decreased disease-free survival (p = 0.007) [6].
  • Transcriptomic analysis of 138 castration-resistant prostate cancer tumors reveals negative correlations between ST3GAL1 and androgen-response genes (R = -0.41, p < 0.001) [6].

Rationale for Developing Alpha-2,3-Sialyltransferase-IN-1 as a Selective Inhibitor

Existing sialylation modulators suffer from critical limitations:

  • Neuraminidase Broadspecifity: Enzymatic desialylation (e.g., with Vibrio cholerae neuraminidase) non-selectively removes α2,3-, α2,6-, and α2,8-linked sialic acids, disrupting essential physiological functions [4].
  • Pan-Sialyltransferase Inhibitors: Compounds like 3Fax-peracetyl Neu5Ac indiscriminately inhibit multiple sialyltransferases, causing off-target effects. For instance, concurrent ST3Gal4/6 inhibition perturbs sialyl-Lewis X-dependent leukocyte trafficking [3] [8].

Table 2: Limitations of Current Sialylation-Targeting Agents

Agent TypeMechanismLimitationsFunctional Consequences
NeuraminidasesHydrolysis of sialic acidsNon-selective; Transient effectImmune toxicity; Loss of pathogen defense
Metabolic substratesCompetitive inhibition of CMP-Neu5Ac uptakeAffects all sialyltransferasesImpaired hematopoiesis; Gut dysbiosis
CRISPR-Cas9 knockdownGene disruptionIrreversible; Technical delivery challengesUnpredictable metabolic sequelae

Alpha-2,3-sialyltransferase-IN-1 addresses these gaps through:

  • Isoform Selectivity: Designed to specifically inhibit ST3Gal1 by mimicking the transition state of sialyltransferase reactions, with >50-fold selectivity over ST3Gal4/6 in enzymatic assays [5] [10].
  • Mechanistic Rationale: CRISPR-Cas9 screens validated ST3GAL1 knockout as enhancing chimeric antigen receptor T-cell tumor infiltration (p < 0.001) without compromising activation. Pharmacological inhibition replicates this effect, restoring lymphocyte function-associated antigen-1 recycling [2] [5].
  • Overcoming Therapeutic Resistance: In enzalutamide-resistant prostate cancer, Alpha-2,3-sialyltransferase-IN-1 reduces Siglec-7/9 ligand density by 70% (p = 0.002), resensitizing tumors to anti-programmed cell death protein 1 therapy [6].

The compound’s development represents a paradigm shift in targeting glycosylation-specific vulnerabilities in oncology and immunotherapy, addressing an unmet need for precision agents against pathological sialylation.

Properties

CAS Number

881179-06-2

Product Name

alpha-2,3-sialyltransferase-IN-1

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C28H45NO6

Molecular Weight

491.669

InChI

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1

InChI Key

NUUCRVJEHQBAKP-GCHQISOYSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.